molecular formula C20H19NO3 B2387551 1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione CAS No. 883279-94-5

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione

Cat. No.: B2387551
CAS No.: 883279-94-5
M. Wt: 321.376
InChI Key: ZMEIAYCYMWVABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione” is a complex organic compound. The compound contains an allyloxy group, which is known for its conjugation where electrons can be delocalized over three atoms . The compound also contains a benzyl group, which is a common substituent in organic chemistry .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, an unprecedented catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu (II) complex . This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The allyl system is the simplest system that has conjugation – where electrons can be delocalized over three atoms . The molecular orbitals for the allyl group’s π π system are constructed as follows :


Chemical Reactions Analysis

The compound “this compound” could undergo various chemical reactions. For instance, allyl vinyl ethers can undergo a Claisen rearrangement when heated to form gamma, delta -unsaturated ketones or aldehydes .

Mechanism of Action

The mechanism of action of “1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione” would depend on its specific application. For instance, in the case of the Claisen rearrangement, the reaction proceeds with heterolytic cleavage of the O–C bond of the vinyl ether, in which the ion pair intermediates (the carbocation and the enolate counter anion) would be generated, and the recombination of the resulting intermediates would lead to the formation of the desired product .

Future Directions

The future directions for “1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione” could involve further studies on its synthesis, properties, and potential applications. For instance, further studies on the [1,2]-Wittig Rearrangement of 2- (2-Benzyloxy)aryloxazolines could provide more insights into the synthesis of similar compounds .

Properties

IUPAC Name

5,7-dimethyl-1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-4-9-24-17-8-6-5-7-15(17)12-21-18-14(3)10-13(2)11-16(18)19(22)20(21)23/h4-8,10-11H,1,9,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEIAYCYMWVABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.